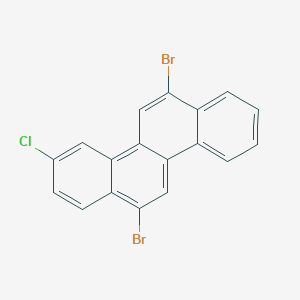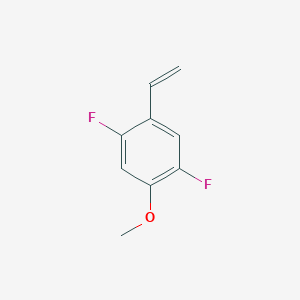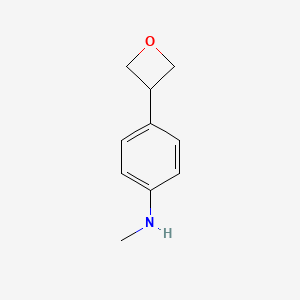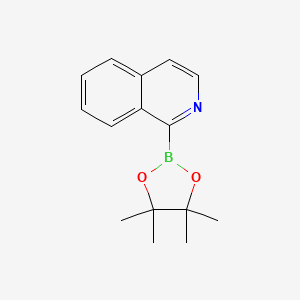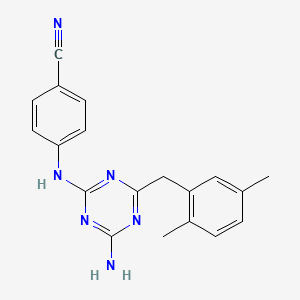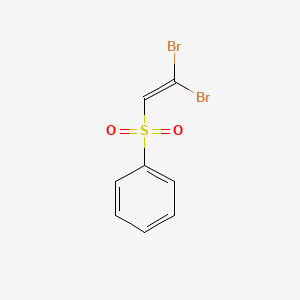
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate: is an organoboron compound that has gained attention in the field of synthetic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a cyclohexyl ring, which is further substituted with an ethyl group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate typically involves the reaction of a suitable cyclohexyl precursor with a trifluoroborate reagent. One common method includes the use of potassium trifluoroborate salts in the presence of a suitable base and solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclohexyl derivatives .
科学的研究の応用
Chemistry: In synthetic chemistry, ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is used as a building block for the synthesis of complex molecules. Its unique reactivity makes it valuable in the formation of carbon-boron bonds, which are essential in various organic transformations .
Biology and Medicine: Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity allows for the incorporation of boron into polymer backbones, enhancing the properties of the resulting materials.
作用機序
The mechanism by which ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron atom in the trifluoroborate group can form stable complexes with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and the formation of carbon-boron bonds .
類似化合物との比較
- ((1R,2R)-2-(Ethoxycarbonyl)cyclopropyl)trifluoroborate
- ((1R,2R)-2-Phenylcyclohexyl)trifluoroborate
- ((1R,2R)-2-Methylcyclohexyl)trifluoroborate
Uniqueness: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is unique due to its specific stereochemistry and the presence of an ethyl group on the cyclohexyl ring. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C8H15BF3- |
|---|---|
分子量 |
179.01 g/mol |
IUPAC名 |
[(1R,2R)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1/t7-,8-/m1/s1 |
InChIキー |
ZLDZBOZDDCLLPA-HTQZYQBOSA-N |
異性体SMILES |
[B-]([C@@H]1CCCC[C@H]1CC)(F)(F)F |
正規SMILES |
[B-](C1CCCCC1CC)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
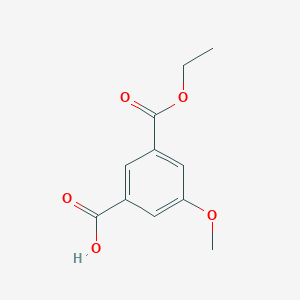
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)
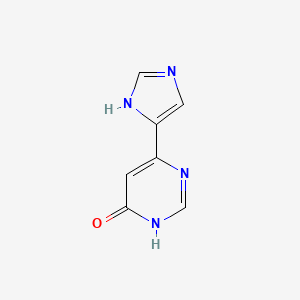
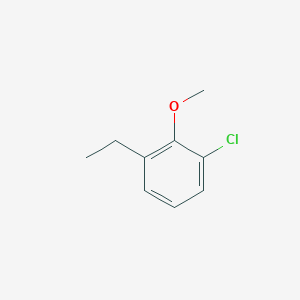
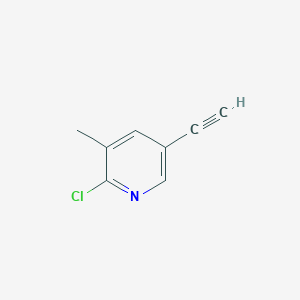
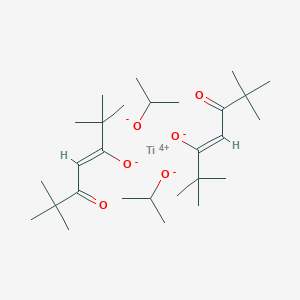
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
